4-Phenoxyacetylmorpholine
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Overview
Description
4-Phenoxyacetylmorpholine is an organic compound with the molecular formula C12H15NO3 It is a derivative of morpholine, where the nitrogen atom is bonded to a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyacetylmorpholine typically involves the reaction of morpholine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+Phenoxyacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyacetylmorpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: 4-Phenoxyethanol derivatives.
Substitution: Halogenated or nitrated phenoxyacetylmorpholine derivatives.
Scientific Research Applications
4-Phenoxyacetylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving morpholine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenoxyacetylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
4-Acetylmorpholine: Similar in structure but lacks the phenoxy group, leading to different chemical properties and reactivity.
Phenoxyacetic acid: Contains the phenoxy group but lacks the morpholine ring, resulting in different biological activity.
Morpholine: The parent compound, which lacks the acetyl and phenoxy groups, making it less reactive in certain chemical reactions.
Uniqueness: 4-Phenoxyacetylmorpholine is unique due to the presence of both the phenoxy and acetyl groups attached to the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)10-16-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEZQIFOXHJHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876850 |
Source
|
Record name | N-PHENOXYACETYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-00-6 |
Source
|
Record name | N-PHENOXYACETYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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